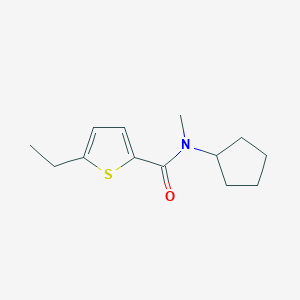
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in various physiological processes, including pain sensation, mood regulation, and immune function. The potential therapeutic applications of CT-3 are based on its ability to modulate the endocannabinoid system, which may have beneficial effects in various medical conditions.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide is based on its interaction with the endocannabinoid system. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. By modulating the CB2 receptor, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide may have anti-inflammatory and immunomodulatory effects, which may be beneficial in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide have been investigated in several studies. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been shown to reduce inflammation in animal models of arthritis, and may also have neuroprotective effects in models of neurodegenerative diseases. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been shown to have analgesic effects, which may be useful in the treatment of chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide for lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of the endocannabinoid system, which may be useful in investigating the role of this system in various physiological processes. However, one limitation of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide. One area of interest is the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another potential application is the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in humans, which may pave the way for the development of new therapeutics based on this compound.
Synthesemethoden
The synthesis of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentylmethylamine to form the amide intermediate, which is subsequently treated with methyl iodide to obtain the final product, N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide. The synthesis of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One of the main areas of research has been the use of N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide in the treatment of pain. Studies have shown that N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has analgesic effects in animal models of pain, and may be effective in the treatment of chronic pain conditions. N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide has also been investigated for its potential anti-inflammatory effects, which may be beneficial in conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-ethyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-11-8-9-12(16-11)13(15)14(2)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKINYVFBTEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)







![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)
![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)
